molecular formula C20H23NO7 B1239695 Senaetnine CAS No. 64191-69-1

Senaetnine

Cat. No.: B1239695
CAS No.: 64191-69-1
M. Wt: 389.4 g/mol
InChI Key: NTGIQQBAUYBEBF-KYRPGFEVSA-N
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Description

Senaetnine is an organic compound with the molecular formula C20H23NO7 It belongs to the class of pyrrolizines and is known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senaetnine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of specific aldehydes with amines, followed by cyclization and oxidation reactions. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Senaetnine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolizines.

Scientific Research Applications

Senaetnine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Senaetnine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Senaetnine is unique compared to other pyrrolizine compounds due to its specific chemical structure and properties. Similar compounds include:

    Senecionine: Another pyrrolizine alkaloid with different biological activities.

    Retrorsine: Known for its hepatotoxic effects and used in studies related to liver diseases.

    Lasiocarpine: Investigated for its potential as an anticancer agent.

This compound stands out due to its broader range of applications and its relatively lower toxicity compared to some of these similar compounds.

Properties

IUPAC Name

[(1S,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-5-13-8-11(2)20(4,28-12(3)22)19(25)26-10-14-6-7-21-16(23)9-15(17(14)21)27-18(13)24/h5-7,11,15H,8-10H2,1-4H3/b13-5-/t11-,15+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGIQQBAUYBEBF-ZCXFZNNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@H](CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100988
Record name (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64191-69-1
Record name (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64191-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the toxic effects of Senaetnine in rats?

A1: While the provided abstract lacks specific details on this compound's toxicity, it identifies the compound as having toxic actions in rats []. Further research is needed to elucidate the specific mechanisms of toxicity, target organs, and long-term effects.

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